Isorauhimbine

Overview

Description

Synthesis Analysis

The synthesis of isorauhimbine and related compounds often involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler ones. For instance, isonitrile-based MCRs have been utilized for the synthesis of heterocycles, a class of compounds that isorauhimbine belongs to. Such synthetic approaches are pivotal for generating diverse molecular architectures found in natural products and pharmaceuticals (Zhu, 2003).

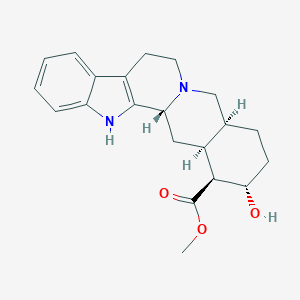

Molecular Structure Analysis

The molecular structure of isorauhimbine is characterized by specific functional groups and a core structure that influences its chemical behavior and biological activity. Understanding the molecular framework is crucial for exploring its reactivity and for designing derivatives with enhanced properties. Advanced analytical techniques, including NMR and mass spectrometry, are typically employed to elucidate the structural features of isorauhimbine and its synthetic analogs.

Chemical Reactions and Properties

Isorauhimbine participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. Studies on isorauhimbine analogs, such as isoprostanes, highlight the importance of carbocyclic annulations and free-radical cyclizations in synthesizing cyclopentane rings, which are integral to isorauhimbine's structure (Durand et al., 2004).

Scientific Research Applications

Antidiabetic Potential

Isorauhimbine, identified in the constituents of Helicteres isora, has been studied for its potential as an antidiabetic agent. In silico docking studies using aldose reductase and insulin receptor protein revealed that isorauhimbine exhibited significant binding energy, indicating a potent antidiabetic effect among the constituents of Helicteres isora (Aleykutty & Akhila, 2012).

Anti-Cancer Properties

Research on Helicteres isora, which contains isorauhimbine, has highlighted its potential in cancer therapy. Specifically, isorauhimbine demonstrated promising interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key modulator in angiogenesis and a target in anti-cancer treatments. This suggests a role for isorauhimbine in the development of new anti-angiogenic agents for cancer treatment (Rahman & Ahmed, 2022).

Pharmacological and Biochemical Properties

Isorauhimbine's pharmacological and biochemical properties have been a subject of interest, particularly its interactions with various biological receptors and enzymes. Studies have explored its potential interactions and effects on the central nervous system, suggesting a range of pharmacological activities (Lambert et al., 1978).

Hypolipidemic Activity

Isorauhimbine has been investigated for its hypolipidemic activity. An ethanolic extract of Helicteres isora, which includes isorauhimbine, showed significant reduction in plasma lipid levels in animal models, indicating a potential role in managing hyperlipidemia and related conditions (Chakrabarti et al., 2002).

Interaction with Alpha 2-Adrenoceptors

Isorauhimbine has been studied for its interaction with alpha 2-adrenoceptors. Research on human lymphocytes indicated the presence of alpha 2-adrenoceptors, where isorauhimbine may exert its effects. This provides insights into its mechanism of action in various physiological and pharmacological processes (Titinchi & Clark, 1984).

Mechanism of Action

Target of Action

Isorauhimbine, also known as 3-Epiisoyohimbine, is an alkaloid derived from Rauvolfia serpentina It is known to exhibit anticancer, anti-inflammatory, and antimicrobial activities

Mode of Action

The exact mode of action of Isorauhimbine is not well-documented. Given its reported activities, it is likely that Isorauhimbine interacts with multiple targets, leading to a variety of cellular responses. The compound’s anticancer, anti-inflammatory, and antimicrobial effects suggest that it may interact with targets involved in cell proliferation, immune response, and microbial growth .

Biochemical Pathways

Given its reported biological activities, it is plausible that isorauhimbine may influence pathways related to cell growth, inflammation, and microbial metabolism .

Result of Action

Its reported anticancer, anti-inflammatory, and antimicrobial activities suggest that it may induce changes in cell proliferation, immune response, and microbial growth .

properties

IUPAC Name |

methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-RIEHRDFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorauhimbine | |

CAS RN |

483-09-0 | |

| Record name | 3-Epiisoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

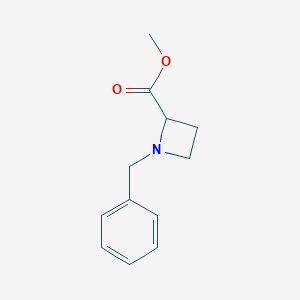

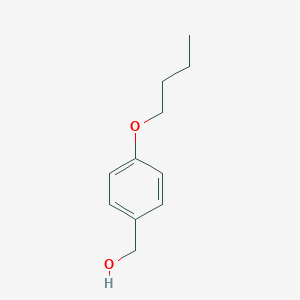

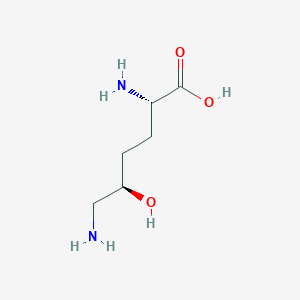

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

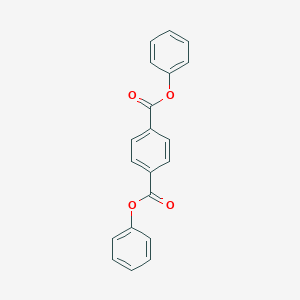

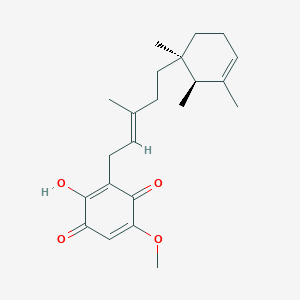

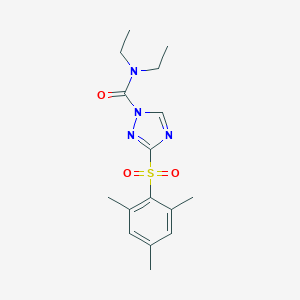

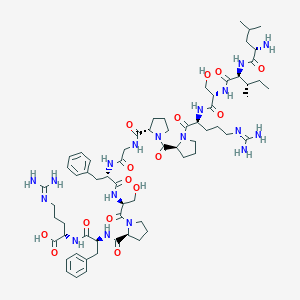

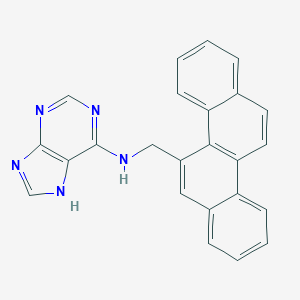

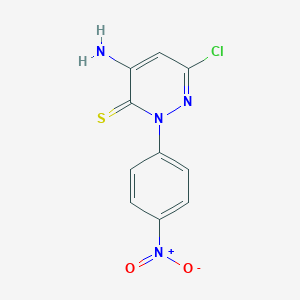

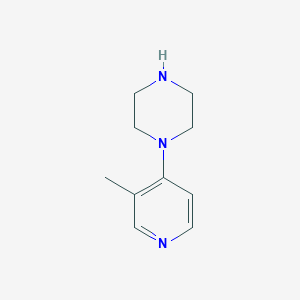

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Isorauhimbine?

A1: Isorauhimbine has been identified and isolated from the roots of Rauwolfia vomitoria []. It is also found as a constituent of Rauwolfia serpentina, a plant traditionally used for medicinal purposes [].

Q2: What is the potential of Isorauhimbine in cancer therapy?

A2: Research suggests that Isorauhimbine exhibits strong binding affinity to Poly (ADP-ribose) polymerase-1 (PARP-1) []. PARP-1 is considered a promising target for developing new cancer therapies. Molecular docking studies indicate that Isorauhimbine interacts with PARP-1 through hydrogen bonds and hydrophobic interactions []. This suggests potential for Isorauhimbine as a lead compound in developing novel anticancer drugs.

Q3: Were there any other compounds isolated from Rauwolfia vomitoria alongside Isorauhimbine?

A3: Yes, a total of fifteen indole alkaloids were isolated from the roots of Rauwolfia vomitoria, including Isorauhimbine []. Some of the other identified alkaloids include Reserpine, Tetrahydroalstonine, Isosandwicine, Ajmaline, Sandwicine, Yohimbine, and Mitraphylline []. This highlights the rich phytochemical diversity of Rauwolfia vomitoria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)